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Compound of Interest

Compound Name: Glycyrrhizin

Cat. No.: B15608775 Get Quote

Technical Support Center: Glycyrrhizin
Extraction from Licorice
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the extraction of glycyrrhizin from licorice.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
FAQ 1: What are the optimal temperature and time for maximizing glycyrrhizin yield?

The optimal temperature and time for glycyrrhizin extraction are highly dependent on the

chosen extraction method and solvent system. There is no single set of parameters that is

universally optimal. Below is a summary of conditions reported in various studies:

Dipping/Maceration: An optimal condition has been identified as 50°C for 60 minutes when

using a 30:70 (v/v) ethanol/water mixture.[1][2][3] Increasing the temperature from 20°C to

50°C significantly increases the extracted amount of glycyrrhizic acid (GA), but the yield

remains relatively constant at temperatures above 50°C.[4]

Microwave-Assisted Extraction (MAE): For this method, optimal conditions have been

reported as 55°C for 45 minutes with a 55% (v/v) ethanol concentration.[5]
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Superheated Water Extraction (SWE): The best operating conditions for SWE have been

determined to be 100°C for an extraction time of 120 minutes.[6][7]

Ultrasound-Assisted Extraction (UAE): One study found the highest yield at 60°C for 79

minutes.[7]

Troubleshooting Low Yield:

Problem: My glycyrrhizin yield is lower than expected.

Solution:

Verify Temperature and Time: Ensure your extraction parameters align with a validated

protocol for your chosen method. As indicated, yields can vary significantly with changes

in temperature and time.

Solvent Selection: The choice of solvent is critical. While a mixture of ethanol and water is

common, the ratio can impact the yield.[1][3] For instance, a 30:70 ethanol/water mixture

has been shown to be effective.[4][3] Water alone can also be used, particularly in

methods like SWE.[6][7]

Particle Size: The surface area of the licorice root powder can affect extraction efficiency.

Grinding the dried roots to a fine powder increases the surface area available for solvent

interaction.[8][9] Consider the particle size used in the reference protocol you are

following.[10]

pH of Extraction Medium: The pH of the solvent can influence the extraction yield. Some

studies have investigated the effect of pH on the extraction process.[11][12][13]

FAQ 2: How do I choose the right extraction method?

The choice of extraction method depends on available equipment, desired extraction efficiency,

and environmental considerations.

Conventional Methods (e.g., Maceration/Dipping): These are simple and do not require

specialized equipment but may have lower yields and longer extraction times compared to

other methods.
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Modern Methods (e.g., UAE, MAE, SWE): These techniques can offer higher extraction

efficiencies and shorter processing times.[5][10] For example, SWE has been reported to

yield a significantly higher amount of GA compared to Soxhlet and ultrasonic extraction.[6][7]

However, they require specific instrumentation.

Troubleshooting Method-Specific Issues:

Problem (UAE): Inconsistent results with ultrasound-assisted extraction.

Solution:

Probe Position: Ensure the ultrasonic probe is properly submerged in the solvent at a

consistent depth for each sample.

Temperature Control: Ultrasonic baths can heat up during operation. Use a water bath or

cooling system to maintain the optimal extraction temperature.

Degassing: Degas the solvent before sonication to improve the efficiency of cavitation.

Problem (MAE): Potential for localized overheating in microwave-assisted extraction.

Solution:

Stirring: If your microwave system allows, use stirring to ensure even heat distribution.

Pulsed Power: Utilize pulsed microwave power to prevent overheating and degradation of

the target compound.

FAQ 3: What is a standard experimental protocol for glycyrrhizin extraction?

Below are generalized protocols for Dipping/Maceration and Superheated Water Extraction

based on published literature.

Experimental Protocols
1. Dipping/Maceration Extraction Protocol

This method is based on the work by Wang et al. (2008).[1][2][4][3]
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Sample Preparation:

Oven-dry the licorice roots.

Crush the dried roots into a powder.[4]

Extraction Procedure:

Weigh 1.0 g of licorice powder and place it in a suitable extraction vessel.

Add 50 mL of an ethanol/water mixture (30:70, v/v) as the extraction solvent.[1][4][3]

Place the vessel in a water bath maintained at 50°C.[1][4][3]

Stir the mixture for 60 minutes.[1][4][3]

After extraction, filter the mixture to separate the solid residue from the liquid extract.

The resulting filtrate contains the extracted glycyrrhizin and is ready for analysis, typically

by HPLC.[1][4][3]

2. Superheated Water Extraction (SWE) Protocol

This protocol is based on the research by Shabkhiz et al. (2016).[6]

Sample Preparation:

Grind the licorice root to a mean particle size of 0.5 mm.[6]

Extraction Procedure:

Pack the ground licorice root into the extraction vessel of the SWE system.

Set the system pressure to 20 bar.[6]

Heat the water to 100°C.[6]

Pump the superheated water through the extraction vessel at a flow rate of 15 mL/min.[6]
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Continue the extraction for 120 minutes.[6]

Collect the extract for quantification of glycyrrhizic acid, typically by RP-HPLC.[6]

Data Presentation
Table 1: Comparison of Optimal Extraction Conditions and Yields for Different Methods

Extraction
Method

Optimal
Temperatur
e (°C)

Optimal
Time (min)

Solvent
Glycyrrhizic
Acid Yield
(mg/g)

Reference

Dipping/Mace

ration
50 60

Ethanol/Wate

r (30:70, v/v)
2.39 [1][2][4][3]

Microwave-

Assisted
55 45

Ethanol

(55%, v/v)
7.6 [5]

Superheated

Water
100 120 Water 54.76 [6][7]

Ultrasound-

Assisted
60 79

Deep

Eutectic

Solvent

(70%)

35.41 [7]

Table 2: Effect of Temperature on Glycyrrhizin Extraction Yield (Dipping Method)
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Temperature (°C) Extraction Time (min)
Glycyrrhizic Acid Yield
(relative)

20 60 Increases with temperature

30 60 Continues to increase

40 60 Approaching maximum

50 60 Maximum yield observed

60 60 Yield remains constant

Data synthesized from the

description in Wang et al.

(2008).[1][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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